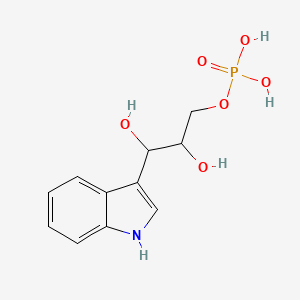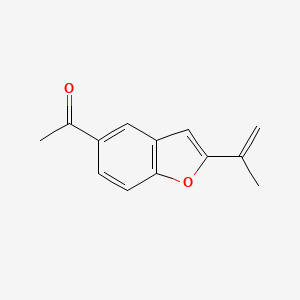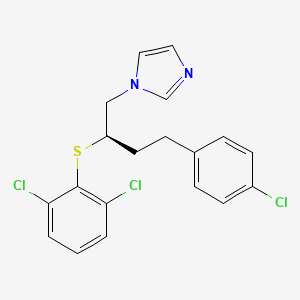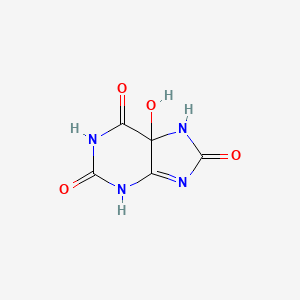
1-C-(Indol-3-yl)glycerol 3-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a 1-C-(indol-3-yl)glycerol 3-phosphate(2-).
Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Kinetics
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is pivotal in the enzymatic process and kinetic studies of indole-3-glycerol phosphate synthase (IGPS). This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. For instance, the enzyme from Mycobacterium tuberculosis is significant for its virulence, and detailed studies have been conducted on its kinetic behavior and the chemical characteristics of the substrate and product involved in the catalysis (Czekster et al., 2009). Similarly, the enzyme from the hyperthermophilic archaeon Pyrococcus furiosus displays remarkable stability and activity at high temperatures, offering insights into enzyme behavior under extreme conditions (Arif et al., 2018).
Structural and Mechanistic Studies
The structural analysis of IGPS from various organisms, including Sulfolobus solfataricus, has contributed significantly to understanding the mechanism of enzyme-catalyzed indole synthesis. X-ray crystallography has been instrumental in revealing the binding modes of substrates and the architecture of the enzyme’s active site, providing a basis for studying the catalytic mechanism at a molecular level (Hennig et al., 2002).
Role in Plant Physiology and Pathogen Resistance
IGP is also implicated in plant physiology and pathogen resistance mechanisms. In plants like Arabidopsis, glycerol-3-phosphate (G3P), closely related to IGP, is associated with basal resistance to fungi like Colletotrichum higginsianum. The manipulation of G3P levels in plants has been shown to influence their defense response to pathogens, highlighting the broader implications of these metabolites in plant immunity (Chanda et al., 2011).
Implications in Membrane Phospholipid Synthesis
In the context of bacterial pathogens, the first step of phosphatidic acid formation, crucial for membrane phospholipid synthesis, involves glycerol-3-phosphate acylation. Understanding this process provides insights into bacterial lipid metabolism and potential targets for developing antibacterial therapeutics (Lu et al., 2006).
Propiedades
Número CAS |
4220-97-7 |
|---|---|
Nombre del producto |
1-C-(Indol-3-yl)glycerol 3-phosphate |
Fórmula molecular |
C11H14NO6P |
Peso molecular |
287.21 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17) |
Clave InChI |
NQEQTYPJSIEPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Sinónimos |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)
![7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one](/img/structure/B1202440.png)


![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)

![11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1202446.png)
![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)

![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![[18F]Fluorothymidine](/img/structure/B1202453.png)

